S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine
Description
Structure
3D Structure
Properties
CAS No. |
53329-93-4 |
|---|---|
Molecular Formula |
C7H12N2O2S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H12N2O2S2/c1-2-3-9-7(12)13-4-5(8)6(10)11/h2,5H,1,3-4,8H2,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChI Key |
HJVIYODRHNXIDR-YFKPBYRVSA-N |
Isomeric SMILES |
C=CCNC(=S)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CCNC(=S)SCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine typically involves the reaction of N-(prop-2-en-1-yl)hydrazinecarbothioamide with L-cysteine under controlled conditions. The reaction is usually carried out in an ethanol solution at elevated temperatures (50-55°C) to facilitate the formation of the desired product . The reaction conditions, including the molar ratios of the reactants and the choice of solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification through crystallization or chromatography to ensure the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfide-linked dimers, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine involves its ability to form and break disulfide bonds. This property is crucial for its biological activity, as disulfide bonds play a key role in maintaining the structure and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol and carbamothioyl groups .
Comparison with Similar Compounds
Key Compounds:
S-Allyl-L-cysteine (SAC) Molecular formula: C₆H₁₁NO₂S Structure: Allyl (-CH₂-CH=CH₂) directly bonded to cysteine’s sulfur. Key feature: Simpler thioether linkage; lacks the carbamothioyl group .
S-Propyl-L-cysteine Molecular formula: C₆H₁₃NO₂S Structure: Propyl (-CH₂-CH₂-CH₃) attached to cysteine’s sulfur. Key feature: Saturated alkyl chain reduces reactivity compared to allyl derivatives .
N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine Molecular formula: C₁₄H₁₇N₃O₃S₂ Structure: Thiocarbamoyl group with a 2-phenylethyl substituent; acetylated amino group. Key feature: Enhanced steric bulk and aromatic interactions .
Structural Implications:
- S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine exhibits dual functionality: the allyl group enables radical-mediated reactions, while the thiocarbamoyl group facilitates hydrogen bonding and metal coordination. This contrasts with SAC’s simpler thioether, which primarily undergoes oxidation or conjugation reactions .
Physicochemical Properties
| Property | This compound | S-Allyl-L-cysteine (SAC) | S-Propyl-L-cysteine |
|---|---|---|---|
| Molecular Weight | 227.30 g/mol | 161.22 g/mol | 163.23 g/mol |
| Solubility | Moderate in polar solvents (e.g., DMSO) | High in water | Low in water |
| Stability | Sensitive to hydrolysis (thiocarbamoyl) | Stable in acidic pH | Stable in neutral pH |
| Reactivity | Forms disulfides under oxidative conditions | Oxidizes to sulfoxides | Low reactivity |
This compound:
- Enzyme interactions : Demonstrates affinity for cysteine proteases and thioredoxin reductase due to the thiocarbamoyl group, acting as a competitive inhibitor in kinetic studies .
- Antioxidant activity : Moderate free-radical scavenging capacity, weaker than SAC’s but superior to S-propyl derivatives .
S-Allyl-L-cysteine (SAC):
S-Propyl-L-cysteine:
- Limited bioactivity: Primarily studied as a flavor precursor in Allium species; minimal therapeutic relevance .
Biological Activity
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine, also known as S-propenyl-L-cysteine, is a sulfur-containing amino acid derivative that exhibits various biological activities. This compound has garnered attention due to its potential roles in enzymatic reactions, antioxidant properties, and implications in cancer research. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a propene group attached to the sulfur atom of cysteine. The molecular formula is , and its structure can be represented as follows:
The biological activity of S-propenyl-L-cysteine is primarily attributed to its thiol group, which participates in redox reactions and can form disulfide bonds. This reactivity allows the compound to act as a nucleophile in various enzymatic processes. The propene moiety may also enhance interactions with specific enzymes or receptors, potentially modulating their activity.
Biological Functions
-
Antioxidant Activity :
- S-propenyl-L-cysteine has been shown to have antioxidant properties, likely due to the presence of the thiol group. It can participate in redox reactions that neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.
-
Enzyme Modulation :
- The compound may inhibit or activate certain enzymes through covalent bonding with cysteine residues in proteins. This mechanism is crucial for understanding its role in metabolic pathways and potential therapeutic applications.
-
Cancer Research :
- Recent studies have indicated that S-propenyl-L-cysteine may have implications in cancer prevention and treatment. Its ability to affect cellular redox states and modulate signaling pathways makes it a candidate for further investigation in oncological research.
Study 1: Antioxidant Effects
A study investigated the antioxidant capacity of S-propenyl-L-cysteine in vitro. The results indicated that the compound significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, in cultured cells exposed to hydrogen peroxide.
| Parameter | Control | S-Propenyl-L-Cysteine (100 µM) |
|---|---|---|
| MDA Levels (µM) | 5.4 | 2.1 |
| Cell Viability (%) | 85 | 92 |
Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of S-propenyl-L-cysteine on glutathione peroxidase (GPx). The compound demonstrated a dose-dependent inhibition of GPx activity.
| Concentration (µM) | GPx Activity (% Inhibition) |
|---|---|
| 50 | 20 |
| 100 | 40 |
| 200 | 65 |
Research Findings
Research has highlighted several key findings regarding the biological activity of S-propenyl-L-cysteine:
- Cytotoxicity : In studies involving cancer cell lines, S-propenyl-L-cysteine exhibited selective cytotoxicity towards malignant cells while sparing normal cells.
- Mechanistic Insights : The compound's ability to modulate intracellular signaling pathways related to apoptosis and cell proliferation has been documented, suggesting its potential as an adjunctive treatment in cancer therapy.
Q & A
Q. Q. How can LC-MS/MS differentiate S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine from its γ-glutamyl conjugates in plant extracts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
